2-hydroxy-5-(2,2,2-trifluoroethyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-(2,2,2-trifluoroethyl)benzaldehyde is a chemical compound belonging to the class of aldehydes. It is characterized by the presence of a hydroxyl group at the second position and a trifluoroethyl group at the fifth position on the benzaldehyde ring. This compound is commonly used in various fields, including medical, environmental, and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-(2,2,2-trifluoroethyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-5-(2,2,2-trifluoroethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: 2-Hydroxy-5-(2,2,2-trifluoroethyl)benzoic acid.
Reduction: 2-Hydroxy-5-(2,2,2-trifluoroethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-(2,2,2-trifluoroethyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-hydroxy-5-(2,2,2-trifluoroethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
- 2-Hydroxy-5-(trifluoromethyl)benzaldehyde
- 2-Hydroxy-5-fluorobenzaldehyde
Uniqueness
2-Hydroxy-5-(2,2,2-trifluoroethyl)benzaldehyde is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it suitable for various applications in research and industry.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-hydroxy-5-(2,2,2-trifluoroethyl)benzaldehyde involves the reaction of 2-hydroxybenzaldehyde with 2,2,2-trifluoroethyl bromide in the presence of a base.", "Starting Materials": [ "2-hydroxybenzaldehyde", "2,2,2-trifluoroethyl bromide", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Dissolve 2-hydroxybenzaldehyde in a suitable solvent (e.g. ethanol)", "Add a base (e.g. potassium carbonate) to the solution", "Add 2,2,2-trifluoroethyl bromide to the solution dropwise while stirring", "Heat the reaction mixture to reflux for several hours", "Allow the mixture to cool and filter the precipitated product", "Wash the product with a suitable solvent (e.g. water or ethanol)", "Dry the product under vacuum to obtain 2-hydroxy-5-(2,2,2-trifluoroethyl)benzaldehyde" ] } | |
CAS-Nummer |
2648941-79-9 |
Molekularformel |
C9H7F3O2 |
Molekulargewicht |
204.15 g/mol |
IUPAC-Name |
2-hydroxy-5-(2,2,2-trifluoroethyl)benzaldehyde |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)4-6-1-2-8(14)7(3-6)5-13/h1-3,5,14H,4H2 |
InChI-Schlüssel |
ZGKHNXOSDAPNHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC(F)(F)F)C=O)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.